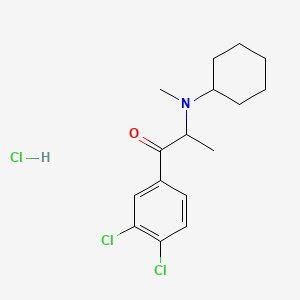
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant properties. This compound is categorized as an analytical reference standard and is primarily used in research and forensic applications . It is not intended for human or veterinary use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dichlorophenylacetone with cyclohexylamine to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired methcathinone structure.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper reaction conditions, and maintaining high purity standards.
化学反应分析
Types of Reactions
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,4-dichlorophenylacetic acid.
Reduction: Formation of 3,4-dichloro-N-cyclohexylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cathinones.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic applications, although not approved for medical use.
Industry: Utilized in forensic toxicology to detect the presence of synthetic cathinones in biological samples.
作用机制
The mechanism of action of 3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) involves its interaction with monoamine transporters in the brain. It primarily acts as a reuptake inhibitor for neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, the compound increases their extracellular concentrations, leading to enhanced stimulation and euphoria .
相似化合物的比较
Similar Compounds
3,4-dichloromethcathinone (hydrochloride): Another synthetic cathinone with similar stimulant properties.
4-fluoro-α-pyrrolidinopentiophenone (hydrochloride): A synthetic cathinone known for its potent stimulant effects.
4-methoxy-α-pyrrolidinopentiophenone (hydrochloride): Another synthetic cathinone with unique structural features.
Uniqueness
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) is unique due to its specific chemical structure, which includes a cyclohexyl group and two chlorine atoms on the phenyl ring. This structure contributes to its distinct pharmacological profile and differentiates it from other synthetic cathinones.
属性
CAS 编号 |
2741594-31-8 |
|---|---|
分子式 |
C16H22Cl3NO |
分子量 |
350.7 g/mol |
IUPAC 名称 |
2-[cyclohexyl(methyl)amino]-1-(3,4-dichlorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H21Cl2NO.ClH/c1-11(19(2)13-6-4-3-5-7-13)16(20)12-8-9-14(17)15(18)10-12;/h8-11,13H,3-7H2,1-2H3;1H |
InChI 键 |
LVFUPHIJRRUNEU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)N(C)C2CCCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


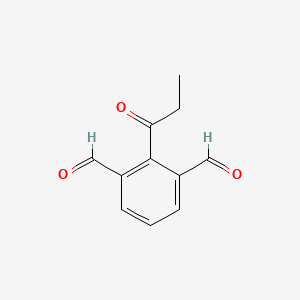
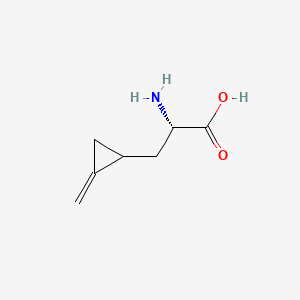

![tert-Butyl {3-hydroxy-6-({1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl}carbamate](/img/structure/B14076023.png)
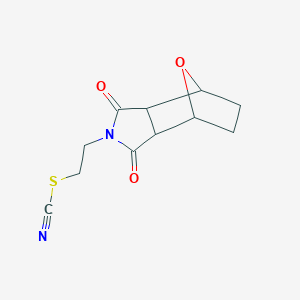
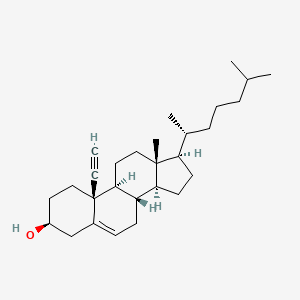

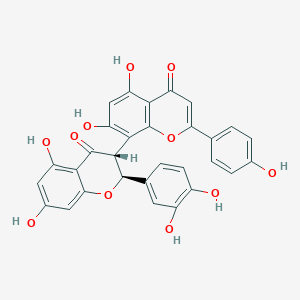
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)

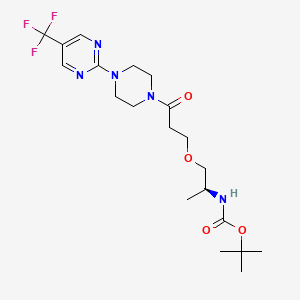
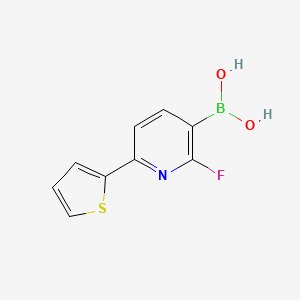
![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)

